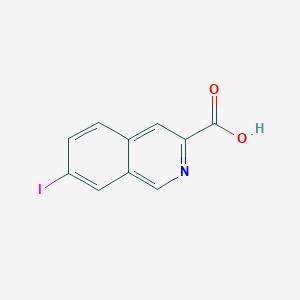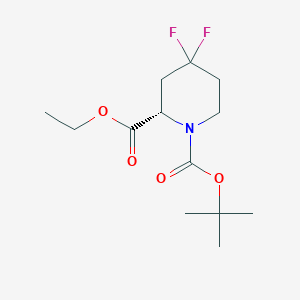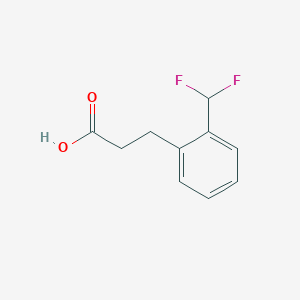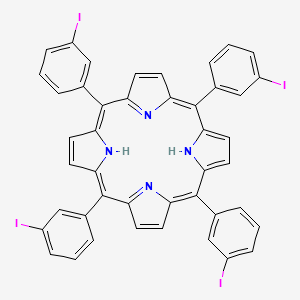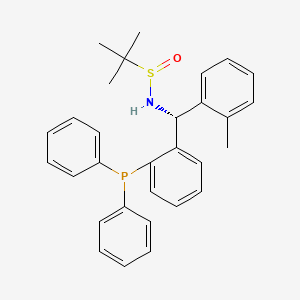
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, phenyl, and sulfinamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:
Formation of the Diphenylphosphanyl Group: This step often involves the reaction of chlorodiphenylphosphine with a suitable nucleophile.
Introduction of the Phenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Negishi coupling.
Formation of the Sulfinamide Group: This step typically involves the reaction of a sulfinyl chloride with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with transition metals, forming complexes that facilitate catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphanylphenyl Compounds: These compounds share the phosphanyl and phenyl groups but may differ in other substituents.
Sulfinamide Compounds: These compounds contain the sulfinamide group but may lack the phosphanyl and phenyl groups.
Uniqueness
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to the combination of its functional groups, which confer specific reactivity and selectivity. This makes it a valuable compound in various applications, particularly in catalysis and organic synthesis.
Propiedades
Fórmula molecular |
C30H32NOPS |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N-[(R)-(2-diphenylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H32NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h5-22,29,31H,1-4H3/t29-,34?/m1/s1 |
Clave InChI |
JTIQRCCAEXVYNU-QMUARQKKSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


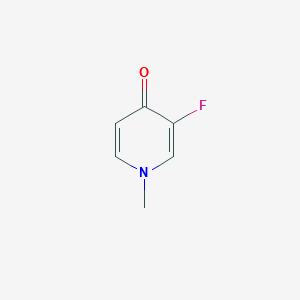
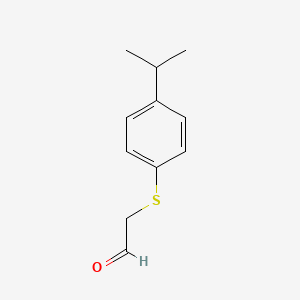
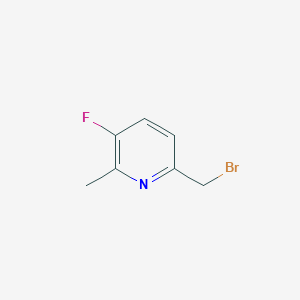
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
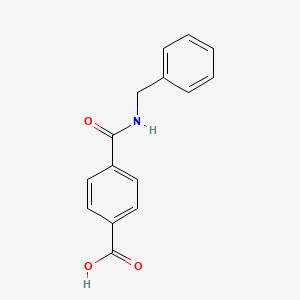
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
